molecular formula C25H43N8O17P3S B1249560 4-Aminobutanoyl-CoA

4-Aminobutanoyl-CoA

Cat. No. B1249560
M. Wt: 852.6 g/mol
InChI Key: HHFBTTVZSVBPFP-CITAKDKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-aminobutanoyl-CoA is an aminobutanoyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 4-aminobutanoic acid. It derives from a butyryl-CoA and a gamma-aminobutyric acid. It is a conjugate acid of a 4-aminobutanoyl-CoA(3-).

Scientific Research Applications

Enzymatic Inhibition in Tuberculosis Treatment

4-Aminobutanoyl-CoA derivatives play a role in inhibiting enzymes within the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, offering potential for tuberculosis treatment. 4-Oxo-4-phenylbut-2-enoates, for instance, react with CoA to form nanomolar inhibitors of MenB, a key enzyme in this pathway, thus representing a new approach for the development of tuberculosis therapies (Li et al., 2011).

Dehydration and Decomposition Studies

Studies on monosaccharide scaffolds, including 4-aminobutanoyl-CoA derivatives, have revealed insights into the decomposition and stability of these compounds. This research is significant in understanding the stability and reactivity of various aminoacyl-substituted compounds, which can inform drug discovery and development (He et al., 2015).

Role in Polyketide Synthesis

In plants, 4-Aminobutanoyl-CoA derivatives contribute to the biosynthesis of polyketides, such as phenylbutanoids. For example, Benzalacetone Synthase (BAS) in Rheum palmatum uses 4-coumaroyl-CoA and malonyl-CoA for the production of benzalacetone, a precursor for phenylbutanoids. This highlights the role of these compounds in natural product biosynthesis and potential pharmaceutical applications (Abe et al., 2001).

Development of Novel Inhibitors

Research has shown that CoA adducts of 4-Aminobutanoyl-CoA derivatives can be potent inhibitors for various enzymes. This finding is crucial for developing new inhibitors targeting acyl-CoA binding enzymes, which can be applied in drug discovery and the development of therapeutic agents (Perich, 2009).

Role in Anaerobic Metabolism

4-Aminobutanoyl-CoA derivatives are also significant in the anaerobic metabolism of phenolic compounds. For example, enzymes like 4-Hydroxybenzoyl-CoA reductase, which belong to the xanthine oxidase family, use these derivatives in the reduction of CoA-thioester substrates, indicating their role in complex biochemical pathways (Boll et al., 2001).

Dehydration Mechanisms in Biochemical Processes

Investigations into the dehydration of 4-hydroxybutyryl coenzyme A to crotonyl coenzyme A shed light on the radical chemistry of these reactions, which are crucial in various biochemical pathways, including CO2 fixation cycles (Friedrich et al., 2008).

properties

Product Name

4-Aminobutanoyl-CoA

Molecular Formula

C25H43N8O17P3S

Molecular Weight

852.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-aminobutanethioate

InChI

InChI=1S/C25H43N8O17P3S/c1-25(2,20(37)23(38)29-7-5-15(34)28-8-9-54-16(35)4-3-6-26)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h12-14,18-20,24,36-37H,3-11,26H2,1-2H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

HHFBTTVZSVBPFP-CITAKDKDSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCN)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCN)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminobutanoyl-CoA
Reactant of Route 2
Reactant of Route 2
4-Aminobutanoyl-CoA
Reactant of Route 3
Reactant of Route 3
4-Aminobutanoyl-CoA
Reactant of Route 4
Reactant of Route 4
4-Aminobutanoyl-CoA
Reactant of Route 5
Reactant of Route 5
4-Aminobutanoyl-CoA
Reactant of Route 6
Reactant of Route 6
4-Aminobutanoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.